molecular formula C6H12O4 B1206785 2,3-Dihydroxy-3-methylpentanoic acid CAS No. 562-43-6

2,3-Dihydroxy-3-methylpentanoic acid

Cat. No. B1206785
CAS RN: 562-43-6
M. Wt: 148.16 g/mol
InChI Key: PDGXJDXVGMHUIR-UJURSFKZSA-N
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Description

2,3-Dihydroxy-3-methylpentanoic acid is an intermediate in the metabolism of isoleucine . It has a chemical formula of C6H12O4 and a molar mass of 148.16 g/mol .


Synthesis Analysis

2,3-Dihydroxy-3-methylpentanoate is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . The (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid have been synthesized .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-3-methylpentanoic acid contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 1 tertiary .


Chemical Reactions Analysis

In the metabolism of isoleucine, 2,3-Dihydroxy-3-methylpentanoate is processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . Transamination of 2-keto-3-methylvalerate yields isoleucine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroxy-3-methylpentanoic acid include a density of 1.3±0.1 g/cm3, boiling point of 333.2±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 66.7±6.0 kJ/mol, flash point of 169.5±20.2 °C, index of refraction of 1.497, molar refractivity of 34.4±0.3 cm3, polar surface area of 78 Å2, and polarizability of 13.6±0.5 10-24 cm3 .

Scientific Research Applications

Metabolic Pathways in Biochemistry

2,3-Dihydroxy-3-methylpentanoic acid: is an intermediate in the metabolism of the essential amino acid isoleucine . It is synthesized through a series of enzymatic reactions starting from α-aceto-α-hydroxybutyrate and plays a crucial role in the biosynthesis and catabolism pathways. Understanding its role can help in studying metabolic disorders and developing targeted therapies.

Enzyme Inhibition Studies

This compound has been shown to have an inhibitory effect on certain enzymes involved in carbohydrate and lipid metabolism. This property is valuable for researchers developing new treatments for metabolic diseases such as diabetes and hyperlipidemia.

Antioxidant Properties

Studies suggest that 2,3-Dihydroxy-3-methylpentanoic acid possesses antioxidant effects. Antioxidants are important for preventing oxidative stress, which can lead to chronic diseases like cancer and heart disease. Its antioxidant capacity makes it a potential candidate for inclusion in nutraceuticals and pharmaceuticals.

Antifungal Applications

Hydroxy fatty acids, including compounds similar to 2,3-Dihydroxy-3-methylpentanoic acid , have been reported to exhibit antifungal activities . This application is particularly relevant in the development of new antifungal drugs or preservatives in the food industry.

Mechanism of Action

Safety and Hazards

The safety and hazards of 2,3-Dihydroxy-3-methylpentanoic acid are not clearly defined .

Future Directions

The future directions of research on 2,3-Dihydroxy-3-methylpentanoic acid are not clearly defined .

properties

IUPAC Name

2,3-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXJDXVGMHUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971589
Record name 2,3-Dihydroxy-3-methylpentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-3-methylpentanoic acid

CAS RN

562-43-6
Record name 4,5-Dideoxy-3-C-methylpentonic acid
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Record name 2,3-Dihydroxy-3-methylpentanoic acid
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Record name 2,3-Dihydroxy-3-methylpentanoic acid
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Record name 2,3-dihydroxy-3-methylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: 2,3-Dihydroxy-3-methylpentanoic acid, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of 2,3-Dihydroxy-3-methylpentanoic acid influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of 2,3-Dihydroxy-3-methylpentanoic acid is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with 2,3-Dihydroxy-3-methylpentanoic acid?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has 2,3-Dihydroxy-3-methylpentanoic acid been found in other natural contexts?

A4: Interestingly, 2,3-Dihydroxy-3-methylpentanoic acid is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of 2,3-Dihydroxy-3-methylpentanoic acid?

A5: Yes, researchers have successfully synthesized various isomers of 2,3-Dihydroxy-3-methylpentanoic acid. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

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